(R)-2-Acetamido-3-(((5-ethoxy-1,2,4-thiadiazol-3-yl)methyl)thio)propanoic acid
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Overview
Description
®-2-Acetamido-3-(((5-ethoxy-1,2,4-thiadiazol-3-yl)methyl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thiadiazole ring, and a propanoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(((5-ethoxy-1,2,4-thiadiazol-3-yl)methyl)thio)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate thiosemicarbazide derivatives with ethoxyacetic acid under acidic conditions.
Introduction of the Acetamido Group: This step involves the acetylation of an amino group using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Propanoic Acid Moiety: This can be done through a nucleophilic substitution reaction where the thiadiazole derivative reacts with a halogenated propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-(((5-ethoxy-1,2,4-thiadiazol-3-yl)methyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Acetamido-3-(((5-ethoxy-1,2,4-thiadiazol-3-yl)methyl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its acetamido and thiadiazole functionalities. It may also serve as a probe for investigating metabolic pathways involving sulfur-containing compounds.
Medicine
In medicine, ®-2-Acetamido-3-(((5-ethoxy-1,2,4-thiadiazol-3-yl)methyl)thio)propanoic acid has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-(((5-ethoxy-1,2,4-thiadiazol-3-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the thiadiazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in having an ethoxy group and a propanoic acid moiety.
Adapalene Related Compound E: Shares structural features such as aromatic rings and carboxylic acid groups.
Methylammonium lead halides: Though different in application, they share the complexity and potential for diverse chemical interactions.
Uniqueness
®-2-Acetamido-3-(((5-ethoxy-1,2,4-thiadiazol-3-yl)methyl)thio)propanoic acid stands out due to its combination of an acetamido group, a thiadiazole ring, and a propanoic acid moiety. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H15N3O4S2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(5-ethoxy-1,2,4-thiadiazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H15N3O4S2/c1-3-17-10-12-8(13-19-10)5-18-4-7(9(15)16)11-6(2)14/h7H,3-5H2,1-2H3,(H,11,14)(H,15,16)/t7-/m0/s1 |
InChI Key |
BNGKLUQNCRSRGH-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1=NC(=NS1)CSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCOC1=NC(=NS1)CSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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